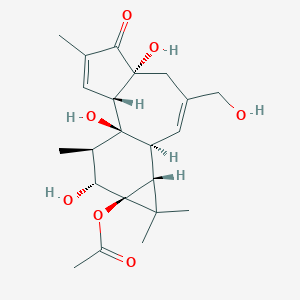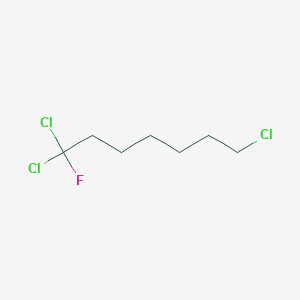
1,1,7-Trichloro-1-fluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,7-Trichloro-1-fluoroheptane, also known as TFH, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the haloalkane family, which consists of organic compounds that contain one or more halogen atoms. TFH is a colorless liquid with a strong odor and is highly flammable. It is used in a variety of applications, including as a solvent and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,1,7-Trichloro-1-fluoroheptane is not fully understood. However, it is believed that 1,1,7-Trichloro-1-fluoroheptane acts as an alkylating agent, meaning that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can be useful in scientific research.
Biochemical and Physiological Effects:
1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects. For example, 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase. This inhibition can lead to changes in the activity of the nervous system, which can be useful in the study of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,1,7-Trichloro-1-fluoroheptane is its ability to selectively modify the hydrophobicity of amino acid residues. This can be useful in the study of protein folding and stability. However, 1,1,7-Trichloro-1-fluoroheptane is also highly flammable and can be dangerous if not handled properly. Additionally, 1,1,7-Trichloro-1-fluoroheptane is not widely available and can be expensive.
Orientations Futures
There are many potential future directions for research involving 1,1,7-Trichloro-1-fluoroheptane. One area of interest is in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1,1,7-Trichloro-1-fluoroheptane has been shown to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in these diseases. Additionally, 1,1,7-Trichloro-1-fluoroheptane may have potential as a therapeutic agent for cancer, as it has been shown to have antitumor activity in some studies.
In conclusion, 1,1,7-Trichloro-1-fluoroheptane is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of applications, including as a solvent and as a reagent in organic synthesis. 1,1,7-Trichloro-1-fluoroheptane has been shown to have a range of biochemical and physiological effects, and has potential for use in the study of neurodegenerative diseases and cancer. While 1,1,7-Trichloro-1-fluoroheptane has some limitations, it remains a useful tool for researchers in a variety of fields.
Méthodes De Synthèse
The synthesis of 1,1,7-Trichloro-1-fluoroheptane involves the reaction between 1,1,7-trichloroheptane and hydrogen fluoride gas. This reaction is typically carried out in the presence of a catalyst, such as aluminum chloride. The resulting product is then purified through distillation to obtain the final 1,1,7-Trichloro-1-fluoroheptane product.
Applications De Recherche Scientifique
1,1,7-Trichloro-1-fluoroheptane has been used in a wide range of scientific research applications. One of the most notable uses of 1,1,7-Trichloro-1-fluoroheptane is in the study of protein folding and stability. 1,1,7-Trichloro-1-fluoroheptane is a useful tool for researchers studying protein folding because it can be used to selectively modify the hydrophobicity of amino acid residues. This modification can help researchers better understand the role of hydrophobic interactions in protein folding and stability.
Propriétés
Numéro CAS |
1645-55-2 |
|---|---|
Nom du produit |
1,1,7-Trichloro-1-fluoroheptane |
Formule moléculaire |
C7H12Cl3F |
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
1,1,7-trichloro-1-fluoroheptane |
InChI |
InChI=1S/C7H12Cl3F/c8-6-4-2-1-3-5-7(9,10)11/h1-6H2 |
Clé InChI |
OPLUKEVLAJECNW-UHFFFAOYSA-N |
SMILES |
C(CCCCl)CCC(F)(Cl)Cl |
SMILES canonique |
C(CCCCl)CCC(F)(Cl)Cl |
Synonymes |
1,1,7-Trichloro-1-fluoroheptane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




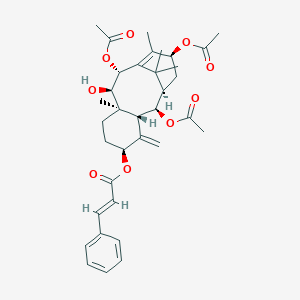
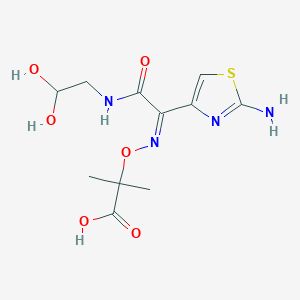

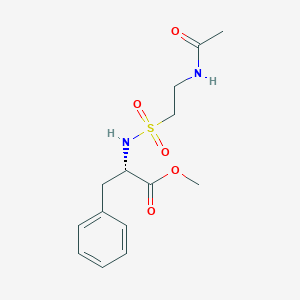
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)
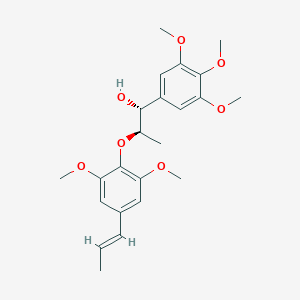

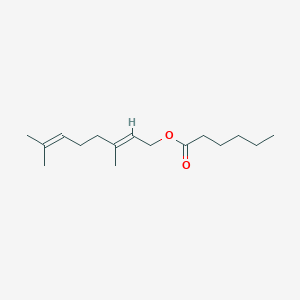

![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)


